![molecular formula C7H6N4O B1429875 1H-吡唑并[3,4-c]吡啶-3-甲酰胺 CAS No. 1427502-31-5](/img/structure/B1429875.png)
1H-吡唑并[3,4-c]吡啶-3-甲酰胺
描述
“1H-pyrazolo[3,4-c]pyridine-3-carboxamide” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has attracted the interest of medicinal chemists due to their structural similarity to the purine bases adenine and guanine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have diversity centers present on them .
Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
科学研究应用
合成和化学功能化
1H-吡唑并[3,4-c]吡啶-3-甲酰胺及其衍生物在合成化学领域很重要。Keating 和 Alam (2021 年) 讨论了一种通过钯催化的氨基羰基化合成吡唑并[3,4-b]吡啶-3-甲酰胺的便捷方法,强调了这种方法对官能团的耐受性 (J. J. Keating 和 R. Alam,2021 年)。该工艺允许创建一系列多样化取代的化合物,这在各种化学应用中可能很有用。
生物医学应用
这些化合物已因其生物医学应用而被研究。Donaire-Arias 等人(2022 年)涵盖了这些化合物中存在的各种取代基及其合成方法,以及它们的生物医学应用 (Ana Donaire-Arias 等人,2022 年)。这表明它们在治疗背景下的潜力。
抗菌活性
Panda 等人(2011 年)的研究表明,吡唑并[3,4-b]吡啶衍生物(包括具有甲酰胺基团的衍生物)对各种细菌表现出中等到良好的抗菌活性 (N. Panda、S. Karmakar 和 A. K. Jena,2011 年)。这表明它们在开发新的抗菌剂方面具有潜力。
抗结核特性
唐等人(2015 年)设计并合成了吡唑并[1,5-a]吡啶-3-甲酰胺衍生物作为新的抗结核分枝杆菌剂,显示出有希望的体外效力 (Jian-Feng Tang 等人,2015 年)。这突出了它们在解决结核病中的潜在作用。
细胞周期蛋白依赖性激酶抑制
Misra 等人(2003 年)发现 1H-吡唑并[3,4-b]吡啶 3 (SQ-67563) 是 CDK1/CDK2 的有效选择性抑制剂,表明其在癌症治疗中的潜力 (R. Misra 等人,2003 年)。
抗癌潜力
Reddy 等人(2014 年)开发了一种微波辅助策略来合成 1H-吡唑并[4,3-d]嘧啶-7(6H)-酮,该酮对多种人癌细胞系显示出作为抗癌剂的潜力 (G. L. Reddy 等人,2014 年)。
作用机制
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
It’s worth noting that similar compounds have been found to act as competitive inhibitors of certain enzymes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their structural similarity to purine bases .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity .
生化分析
Biochemical Properties
1H-pyrazolo[3,4-c]pyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of these kinases, thereby modulating their activity. Additionally, 1H-pyrazolo[3,4-c]pyridine-3-carboxamide has been shown to interact with various other proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways . Moreover, 1H-pyrazolo[3,4-c]pyridine-3-carboxamide can induce apoptosis in certain cell types, thereby contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 1H-pyrazolo[3,4-c]pyridine-3-carboxamide exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tropomyosin receptor kinases by 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a key example of its molecular mechanism, as it prevents the phosphorylation of downstream targets, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 1H-pyrazolo[3,4-c]pyridine-3-carboxamide can maintain its biological activity, making it suitable for extended research applications. Additionally, in vitro and in vivo studies have demonstrated sustained effects on cellular function, further supporting its potential therapeutic use.
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
1H-pyrazolo[3,4-c]pyridine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The compound interacts with cytochrome P450 enzymes, leading to its biotransformation into active and inactive metabolites. These metabolic processes are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is transported and distributed through specific mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects. The distribution of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is influenced by its chemical properties, including solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide is critical for its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can localize to the nucleus, where it influences gene expression by interacting with transcription factors. The targeting of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide to specific subcellular compartments is mediated by post-translational modifications and other regulatory mechanisms.
属性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOGKMRAGGLHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives as anticoagulants?
A1: These compounds act as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa (FXa). [] By inhibiting FXa, they disrupt the coagulation cascade, preventing the formation of thrombin and subsequently blood clots. []
Q2: What are the key structural features of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives that contribute to their activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide linker, the P1 moiety, and the C-3 pyrazole position significantly impact the compound's potency and bioavailability. [] For example, cyclization of the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retains potent FXa binding affinity. [] Furthermore, a p-methoxyphenyl group at the P1 position was found to be optimal for maintaining FXa binding affinity and oral bioavailability. []
Q3: Have any specific 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives shown promising results in preclinical studies?
A3: Yes, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a compound within this class, has demonstrated promising results. Preclinical studies have highlighted its high potency, selectivity for FXa, and favorable pharmacokinetic profile, including good oral bioavailability. [, ]
Q4: What are the implications of apixaban being a substrate for efflux transporters like P-gp and BCRP?
A4: Apixaban's interaction with efflux transporters P-gp and BCRP influences its distribution and disposition within the body. [] Studies indicate that these transporters contribute to apixaban's low brain penetration, minimal fetal exposure, and high milk excretion in rats. [] Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.
Q5: Are there any known methods to overcome the efflux of apixaban mediated by P-gp and BCRP?
A5: Research suggests that co-administration of P-gp inhibitors (e.g., ketoconazole, cyclosporin A) and BCRP inhibitors (e.g., Ko134) can more effectively inhibit apixaban efflux compared to individual inhibitors. [] Interestingly, naproxen, a nonsteroidal anti-inflammatory drug, has shown weak P-gp inhibitory effects and reduced apixaban efflux in Caco-2 cells. [] Further investigation into such combination strategies could lead to improved apixaban bioavailability.
Q6: Have any alternative chemical synthesis routes been explored for producing 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives like apixaban?
A6: Yes, researchers have developed novel manufacturing methods for apixaban aiming to improve yield and purity for industrial-scale production. [] These optimized synthetic routes could potentially reduce manufacturing costs and ensure a consistent supply of high-quality apixaban for research and clinical use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)
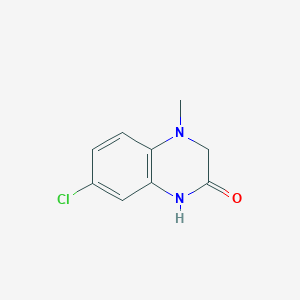
![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

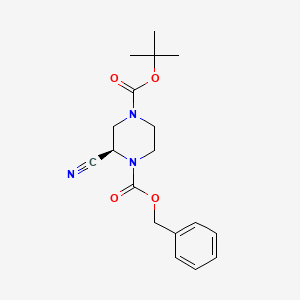

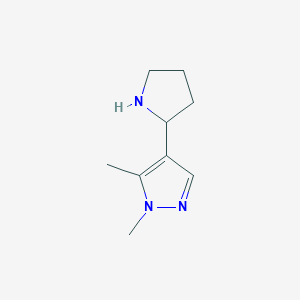

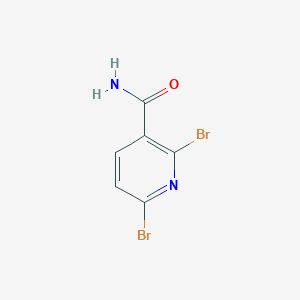
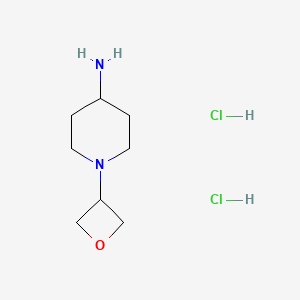
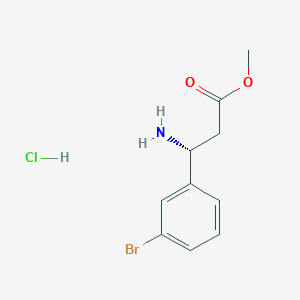
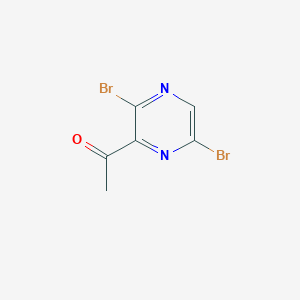
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)
